An In-Depth Technical Guide to Methyl Thiocyanate: Properties, Synthesis, and Biological Activity
An In-Depth Technical Guide to Methyl Thiocyanate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl thiocyanate (B1210189) (CH₃SCN), a volatile organosulfur compound, serves as a versatile reagent in chemical synthesis and has garnered attention for its biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary metabolic pathway and mechanism of toxicity. The information presented is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Introduction
Methyl thiocyanate, systematically named thiocyanic acid, methyl ester, is the simplest of the organic thiocyanates. It is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its utility spans various applications, including as a fumigant and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The biological activity of methyl thiocyanate is intrinsically linked to its metabolism, which can lead to the release of cyanide, a potent inhibitor of cellular respiration.[4] Understanding the properties and reactivity of methyl thiocyanate is crucial for its safe handling and effective application in scientific research and industrial processes.
Properties of Methyl Thiocyanate
The physicochemical properties of methyl thiocyanate are summarized in the tables below, providing essential data for its handling, storage, and application.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 556-64-9 | [1] |
| Molecular Formula | C₂H₃NS | [1] |
| Molecular Weight | 73.12 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pungent, onion-like | [2][3] |
| Density | 1.052 - 1.074 g/cm³ at 25 °C | [5] |
| Melting Point | -51 °C | [5] |
| Boiling Point | 131 - 133 °C at 760 mmHg | [3][5] |
| Vapor Pressure | 12.1 mmHg at 25 °C | [6] |
| Flash Point | 38.33 - 43.3 °C (closed cup) | [6] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [1] |
| Refractive Index (n20/D) | 1.469 |
Chemical and Safety Properties
| Property | Value | Reference(s) |
| SMILES | CSC#N | |
| InChI Key | VYHVQEYOFIYNJP-UHFFFAOYSA-N | |
| Hazards | Flammable, Toxic | |
| Oral LD₅₀ (rat) | 60 mg/kg | [5] |
| Dermal LD₅₀ | Toxic in contact with skin | |
| Inhalation LC₅₀ | Toxic if inhaled |
Experimental Protocols
Synthesis of Methyl Thiocyanate
A common method for the synthesis of methyl thiocyanate involves the nucleophilic substitution of a methylating agent with a thiocyanate salt. The following protocol is based on established chemical principles.
Materials:
-
Sodium thiocyanate (NaSCN)
-
Chloromethane (B1201357) (CH₃Cl) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Diethylene glycol
-
Anhydrous sodium sulfate
-
Reaction kettle with stirrer, gas inlet, and temperature control
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge the reaction kettle with diethylene glycol.
-
Add solid sodium thiocyanate to the diethylene glycol with stirring.
-
Heat the mixture to 55-60 °C to facilitate the dissolution of sodium thiocyanate.
-
Once the sodium thiocyanate is completely dissolved, heat the solution to 85 °C.
-
Introduce chloromethane gas into the reaction mixture over 3-4 hours while maintaining the temperature at 85 °C and the pressure at 0.05-0.5 MPa.
-
After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct.
-
Wash the filter cake with diethylene glycol.
-
Combine the filtrate and the washing solution and perform distillation.
-
Collect the methyl thiocyanate fraction, which will evaporate first due to its lower boiling point compared to diethylene glycol.
-
Dry the collected methyl thiocyanate over anhydrous sodium sulfate to obtain the final product.[7]
Analysis of Methyl Thiocyanate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of methyl thiocyanate. Note that for quantitative analysis of its more common isomer, methyl isothiocyanate, headspace solid-phase microextraction (HS-SPME) is often employed.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-624)
-
Headspace autosampler (optional, for volatile samples)
Procedure:
-
Sample Preparation: Prepare a dilute solution of methyl thiocyanate in a suitable solvent (e.g., dichloromethane (B109758) or methanol). For trace analysis in complex matrices like water or soil, a headspace extraction technique may be necessary.[8][10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify methyl thiocyanate based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M⁺) will be observed at m/z 73.
Analysis of Methyl Thiocyanate by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the structural characterization of methyl thiocyanate, particularly for identifying the characteristic nitrile (C≡N) stretching vibration.[11][12]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample cell (e.g., liquid cell with CaF₂ windows)
Procedure:
-
Sample Preparation: Prepare a solution of methyl thiocyanate in a suitable solvent (e.g., carbon tetrachloride, chloroform). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent in the sample cell.
-
Acquire the sample spectrum under the same conditions.
-
The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.
-
-
Spectral Analysis: The characteristic absorption band for the nitrile (C≡N) stretch in methyl thiocyanate will appear in the region of 2150-2175 cm⁻¹. The exact position of this band can be influenced by the solvent.[11][12]
Biological Activity and Signaling Pathways
The primary mechanism of methyl thiocyanate's biological activity and toxicity is its metabolic conversion to cyanide.[4] This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[2]
Metabolic Pathway: Cyanide Release
The metabolic activation of methyl thiocyanate to cyanide is a critical pathway determining its toxicological profile.
This pathway illustrates the enzymatic conjugation of methyl thiocyanate with glutathione, catalyzed by glutathione S-transferases, leading to an unstable intermediate that subsequently releases hydrogen cyanide.[2][13]
Mechanism of Cyanide Toxicity
The cyanide released from the metabolism of methyl thiocyanate exerts its toxic effect by inhibiting cellular respiration.
Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[4] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[4]
Conclusion
Methyl thiocyanate is a compound of significant interest in both synthetic chemistry and toxicology. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, make it an accessible tool for researchers. However, its potent biological activity, stemming from its metabolic conversion to cyanide, necessitates careful handling and a thorough understanding of its mechanism of action. This guide provides a foundational resource for professionals working with or investigating methyl thiocyanate, summarizing key data and experimental approaches to facilitate further research and development.
References
- 1. CAS 556-64-9: Methyl thiocyanate | CymitQuimica [cymitquimica.com]
- 2. Methyl thiocyanate | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl thiocyanate | 556-64-9 [chemicalbook.com]
- 4. toxno.com.au [toxno.com.au]
- 5. Methyl thiocyanate - Wikipedia [en.wikipedia.org]
- 6. methyl thiocyanate, 556-64-9 [thegoodscentscompany.com]
- 7. CN104876842A - Preparation method of methyl thiocyanate - Google Patents [patents.google.com]
- 8. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Isothiocyanates as substrates for human glutathione transferases: structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
